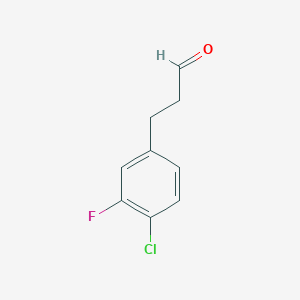

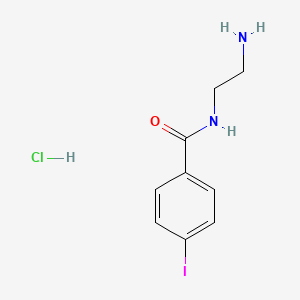

3-(4-Chloro-3-fluoro-phenyl)-propionaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-Chloro-3-fluoro-phenyl)-propionaldehyde” is likely to be a derivative of "4-Chloro-3-fluorophenylboronic acid" and "3-Fluorophenylboronic acid" . These are organic compounds that contain boronic acid functional groups attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms .

Molecular Structure Analysis

The molecular formula of “4-Chloro-3-fluorophenylboronic acid” is C6H5BClFO2 . It has a molecular weight of 174.37 . The structure includes a phenyl ring with chlorine and fluorine substituents, and a boronic acid group .

Chemical Reactions Analysis

Boronic acids, such as “4-Chloro-3-fluorophenylboronic acid”, are known to participate in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .

Physical And Chemical Properties Analysis

“4-Chloro-3-fluorophenylboronic acid” is a crystalline powder with a melting point of 144°C . It has a molecular weight of 174.362 and a formula weight of 174.36 .

科学的研究の応用

Chiral Intermediate Synthesis

One significant application of compounds related to 3-(4-Chloro-3-fluoro-phenyl)-propionaldehyde in scientific research is their use as chiral intermediates in the synthesis of antidepressant drugs. A study by Choi et al. (2010) described the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, using Saccharomyces cerevisiae reductase with high enantioselectivity. This process involves microbial reductases expressed in Escherichia coli, among which the yeast reductase YOL151W showed the highest activity level, exclusively generating the (S)-alcohol product. This method highlights the importance of such compounds in the efficient production of chiral intermediates, which are crucial for the pharmaceutical industry, especially in the development of drugs with specific enantiomeric forms known to have distinct biological activities (Choi et al., 2010).

Photodehalogenation Studies

Another area of research involves the photodehalogenation of fluoro or chlorobenzene derivatives, which leads to the generation of triplet and singlet phenyl cations and potentially benzyne. The study by Protti et al. (2012) explored how substituents directly affect the formation of different products through this process. The research found that SiMe3 and SnMe3 groups, when used as probes, do not significantly impact the photophysics or primary dehalogenation of the compounds, except in specific cases. This study provides insights into the mechanistic pathways of photodehalogenation and the potential for creating less phototoxic fluorinated drugs through the stabilization offered by these groups (Protti et al., 2012).

特性

IUPAC Name |

3-(4-chloro-3-fluorophenyl)propanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMVLUIOYSDHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)

![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)

![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2604173.png)

![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2604191.png)